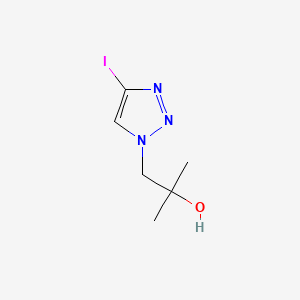
1-(4-Iodo-1H-1,2,3-triazol-1-YL)-2-methylpropan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD33404980 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33404980 involves specific reaction conditions and reagents. The preparation methods typically include a series of chemical reactions that lead to the formation of the desired compound. These reactions often require precise control of temperature, pressure, and pH to ensure the successful synthesis of MFCD33404980.
Industrial Production Methods
Industrial production of MFCD33404980 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The industrial production methods may also involve the use of specialized equipment and techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
MFCD33404980 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
The common reagents used in the reactions involving MFCD33404980 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of MFCD33404980 depend on the specific reagents and conditions used. These products can vary widely, ranging from simple derivatives to more complex compounds with enhanced properties.
科学的研究の応用
MFCD33404980 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: In chemistry, MFCD33404980 is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of MFCD33404980 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
特性
分子式 |
C6H10IN3O |
|---|---|
分子量 |
267.07 g/mol |
IUPAC名 |
1-(4-iodotriazol-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C6H10IN3O/c1-6(2,11)4-10-3-5(7)8-9-10/h3,11H,4H2,1-2H3 |
InChIキー |
HSFKLKBUVJIHGM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1C=C(N=N1)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




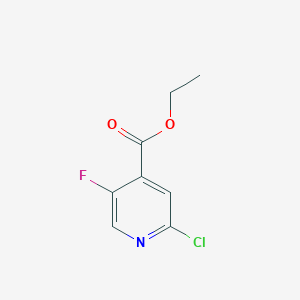
![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide](/img/structure/B13677382.png)
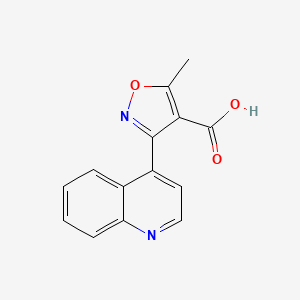
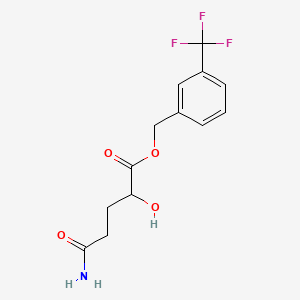
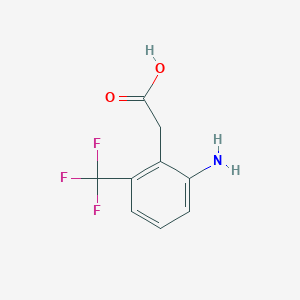
![2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13677397.png)
![(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13677409.png)
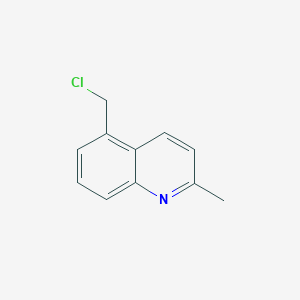
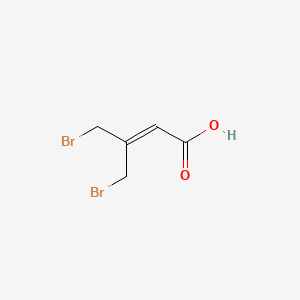
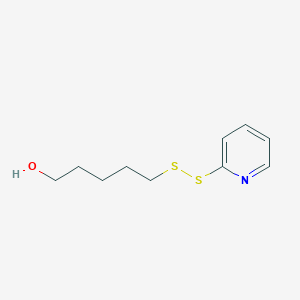
![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)
![5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)
